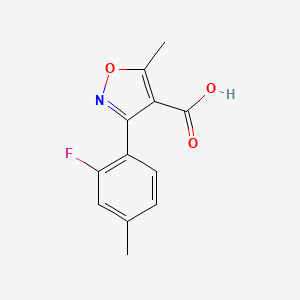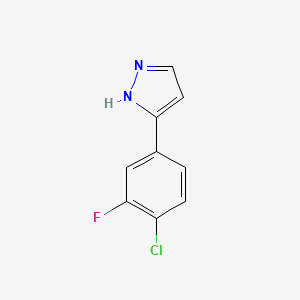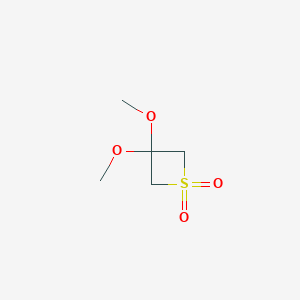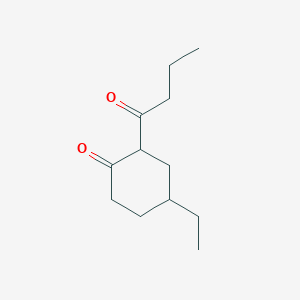
8-Bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolinehydrochloride is a heterocyclic compound that belongs to the class of quinolines. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the quinoline ring, making it a unique and versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolinehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and halogenating agents like bromine and chlorine.
Halogenation: The 2-methylquinoline undergoes halogenation reactions to introduce bromine and chlorine atoms at the 8th and 6th positions, respectively. This step is usually carried out under controlled conditions to ensure selective halogenation.
Hydrogenation: The halogenated quinoline is then subjected to hydrogenation to reduce the double bonds in the quinoline ring, resulting in the formation of 1,2,3,4-tetrahydroquinoline.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical properties.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Fully hydrogenated tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
8-Bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 8-Bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolinehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
- 6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Uniqueness
8-Bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolinehydrochloride stands out due to its unique combination of bromine, chlorine, and methyl substituents on the quinoline ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H12BrCl2N |
|---|---|
分子量 |
297.02 g/mol |
IUPAC 名称 |
8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H11BrClN.ClH/c1-6-2-3-7-4-8(12)5-9(11)10(7)13-6;/h4-6,13H,2-3H2,1H3;1H |
InChI 键 |
FLUSTYDKRCYCHD-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(N1)C(=CC(=C2)Cl)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B15327314.png)



![tert-butylN-[(1S,5S)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B15327349.png)


![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid](/img/structure/B15327388.png)
![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine](/img/structure/B15327389.png)

![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)



